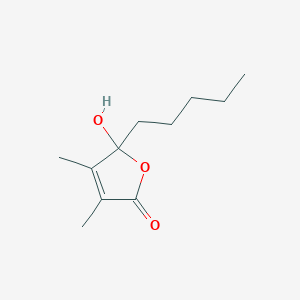
2(5H)-Furanone, 5-hydroxy-3,4-dimethyl-5-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 5-hydroxy-3,4-dimethyl-5-pentyl- is a natural product found in Epichloe typhina, Phleum pratense, and Gaeumannomyces with data available.
Actividad Biológica
2(5H)-Furanone, 5-hydroxy-3,4-dimethyl-5-pentyl- (commonly referred to as 5-hydroxybovolide) is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including toxicity, genotoxicity, and pharmacological effects, supported by relevant case studies and research findings.
- Molecular Formula : C11H18O3
- Molecular Weight : 198.2588 g/mol
- Structure : The compound features a furanone ring with hydroxyl and alkyl substituents that contribute to its unique properties.
1. Toxicological Profile
Research indicates that 5-hydroxybovolide exhibits low toxicity levels in various biological assays. Key findings include:
- Genotoxicity : Studies have shown that this compound does not induce significant genotoxic effects. An Ames test conducted on Salmonella strains revealed no substantial mutagenic activity at concentrations up to 3333 µg/plate .
- Developmental Toxicity : The compound has been evaluated for developmental and reproductive toxicity, showing no adverse effects on male reproductive capacity in rodent models .
| Endpoint | Result |
|---|---|
| Ames Test | Negative for mutagenicity |
| Dominant Lethal Assay | No adverse effects |
| Carcinogenicity Study | No evidence of carcinogenicity |
2. Pharmacological Effects
The biological activities of 5-hydroxybovolide extend beyond toxicity assessments:
- Antioxidant Activity : The compound has been reported to possess antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
3. Case Studies
Several studies have investigated the biological implications of 5-hydroxybovolide:
- A study by Roscher (1997) demonstrated that the compound is rapidly absorbed and metabolized in the gastrointestinal tract, primarily excreted as a glucuronic acid conjugate without significant free form detected in blood .
- In animal models, administration of the compound did not lead to observable adverse effects on growth or reproduction, reinforcing its safety profile for potential dietary applications.
Propiedades
Número CAS |
6067-11-4 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
5-hydroxy-3,4-dimethyl-5-pentylfuran-2-one |
InChI |
InChI=1S/C11H18O3/c1-4-5-6-7-11(13)9(3)8(2)10(12)14-11/h13H,4-7H2,1-3H3 |
Clave InChI |
VJZWZDQDXPADSE-UHFFFAOYSA-N |
SMILES |
CCCCCC1(C(=C(C(=O)O1)C)C)O |
SMILES canónico |
CCCCCC1(C(=C(C(=O)O1)C)C)O |
Key on ui other cas no. |
6067-11-4 |
Sinónimos |
hydroxydihydrobovolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















